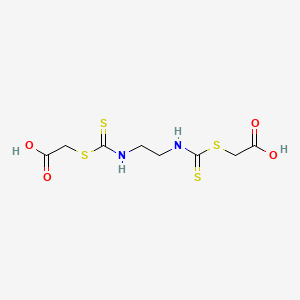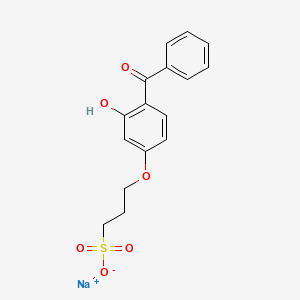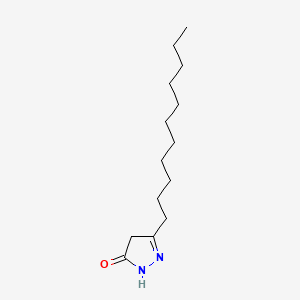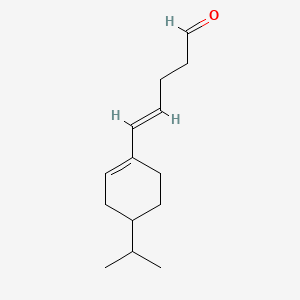
Bis(carboxymethyl)ethylene dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenebis(iminocarbonothioylthio)diacetic acid is a chemical compound with the molecular formula C10H16N2O4S4. It is known for its unique structure, which includes two iminocarbonothioylthio groups attached to an ethylene backbone, and two acetic acid groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(iminocarbonothioylthio)diacetic acid typically involves the reaction of ethylenediamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Ethylenediamine reacts with carbon disulfide to form ethylenebis(iminocarbonothioylthio) intermediate.
- The intermediate is then reacted with chloroacetic acid to form Ethylenebis(iminocarbonothioylthio)diacetic acid.
Industrial Production Methods
In industrial settings, the production of Ethylenebis(iminocarbonothioylthio)diacetic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Ethylenebis(iminocarbonothioylthio)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The iminocarbonothioylthio groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethylenebis(iminocarbonothioylthio)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its therapeutic potential in treating metal poisoning due to its strong chelating properties.
Industry: Utilized in the formulation of metal ion sequestrants and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethylenebis(iminocarbonothioylthio)diacetic acid primarily involves its ability to chelate metal ions. The iminocarbonothioylthio groups form strong complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal detoxification and stabilization of metal ions in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure and function.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer chelating sites.
Uniqueness
Ethylenebis(iminocarbonothioylthio)diacetic acid is unique due to its dual iminocarbonothioylthio groups, which provide stronger and more selective chelation compared to other chelating agents. This makes it particularly effective in applications requiring high specificity and stability.
Propiedades
Número CAS |
64059-06-9 |
|---|---|
Fórmula molecular |
C8H12N2O4S4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |
Clave InChI |
FNWUENKHSUYDGL-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)












